Propyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
PROPYL 5-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzothiophene derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Chlorine Atoms: Chlorination of the benzothiophene core can be achieved using reagents like thionyl chloride or sulfuryl chloride.
Amidation Reaction: The amido group can be introduced through a reaction between the chlorinated benzothiophene and an appropriate amine.
Morpholine Substitution: The morpholine ring can be attached via nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the propyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
PROPYL 5-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, PROPYL 5-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of benzothiophene are often investigated for their therapeutic potential. This compound could be explored for its efficacy in treating diseases or conditions related to its biological activity.
Industry
In the industrial sector, PROPYL 5-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of PROPYL 5-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific biological targets. Generally, compounds of this nature might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(3,6-Dichloro-1-benzothiophene-2-amido)-2-(morpholin-4-yl)benzoic acid: Similar structure but lacks the propyl ester group.
3,6-Dichloro-1-benzothiophene-2-carboxamide: A simpler compound with fewer functional groups.
Morpholine-substituted benzothiophenes: A class of compounds with varying substituents on the benzothiophene core.
Uniqueness
The uniqueness of PROPYL 5-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H22Cl2N2O4S |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
propyl 5-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H22Cl2N2O4S/c1-2-9-31-23(29)17-13-15(4-6-18(17)27-7-10-30-11-8-27)26-22(28)21-20(25)16-5-3-14(24)12-19(16)32-21/h3-6,12-13H,2,7-11H2,1H3,(H,26,28) |
InChI Key |
AZEUTDBXDOSGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)N4CCOCC4 |
Origin of Product |
United States |
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